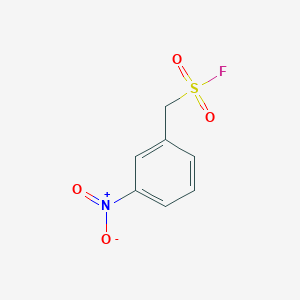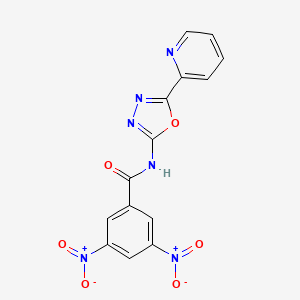
(3-Nitrophenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137936-30-0 . It has a molecular weight of 219.19 . It is typically in powder form .
Molecular Structure Analysis
The IUPAC name for “(3-Nitrophenyl)methanesulfonyl fluoride” is given as(3-nitrophenyl)methanesulfonyl fluoride . The InChI code for this compound is 1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 . Physical And Chemical Properties Analysis
“(3-Nitrophenyl)methanesulfonyl fluoride” is a powder that is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organocatalytic Reactions
The addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, showcases its role in producing fluorinated derivatives. This process is noted for its enantioselectivity, providing access to compounds with potential medicinal and material science applications (M. Kamlar et al., 2010).
Enzyme Interaction Studies
Research on methanesulfonyl fluoride's interaction with acetylcholinesterase demonstrates its inhibitory properties, offering insights into enzyme mechanisms and potential therapeutic targets. Such studies underline the chemical's utility in biochemistry and pharmacology (R. Kitz & I. B. Wilson, 1963).
Spectroscopic and Structural Analyses
Structural and spectroscopic studies of complexes involving derivatives of (3-Nitrophenyl)methanesulfonyl fluoride contribute to our understanding of molecular interactions and reactivity. These findings are crucial for the development of new chemical entities and materials (I. Binkowska et al., 2001).
Development of New Synthetic Routes
The application of (3-Nitrophenyl)methanesulfonyl fluoride in the synthesis of vinyl fluorides through carbanion intermediates showcases its role in facilitating new synthetic pathways. This contributes to the field of organic synthesis, offering efficient routes to fluorine-containing compounds (J. Mccarthy et al., 1990).
Electrochemical Sensing Applications
Developments in electrochemical sensing interfaces, utilizing the fluoride ion recognition ability of nitro-substituted derivatives of (3-Nitrophenyl)methanesulfonyl fluoride, highlight its potential in environmental monitoring and analytical chemistry. Such applications demonstrate the versatility of (3-Nitrophenyl)methanesulfonyl fluoride in developing tools for the selective detection of ions in water (Yue Ni et al., 2017).
Safety and Hazards
The safety information for “(3-Nitrophenyl)methanesulfonyl fluoride” indicates that it is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements suggest that the compound is harmful if swallowed, in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of (3-Nitrophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
(3-Nitrophenyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . The compound interacts with AChE, inhibiting its activity and thereby affecting the regulation of acetylcholine. This interaction and the resulting changes can have significant effects on neurotransmission.
Propiedades
IUPAC Name |
(3-nitrophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHJHAMCKIXOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)
![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)


![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)
![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)



![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)